molecular formula C18H22ClN3O2S2 B2926395 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330294-65-9

6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2926395
CAS No.: 1330294-65-9
M. Wt: 411.96
InChI Key: MVSFCFNRZYUCQJ-UHFFFAOYSA-N
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Description

6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex small molecule featuring a tetrahydrothieno[2,3-c]pyridine core. Its molecular architecture includes:

  • A 6-ethyl group on the tetrahydrothienopyridine ring.
  • A 2-(methylthio)benzamido substituent at position 2.
  • A carboxamide group at position 3, stabilized as a hydrochloride salt for enhanced solubility.

Properties

IUPAC Name

6-ethyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2.ClH/c1-3-21-9-8-11-14(10-21)25-18(15(11)16(19)22)20-17(23)12-6-4-5-7-13(12)24-2;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSFCFNRZYUCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the thieno[2,3-c]pyridine family and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, with a focus on its antitumor and antimicrobial properties.

Synthesis

The synthesis of 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process often begins with the preparation of the thienopyridine scaffold, followed by the introduction of various substituents such as ethyl and methylthio groups. The following table summarizes key steps in the synthesis:

StepReaction TypeReagents/ConditionsYield (%)
1Nucleophilic substitutionThiophene derivative + ethyl halide70%
2AmidationBenzoyl chloride + amine derivative85%
3CyclizationThieno precursor + base75%

Antitumor Activity

Research indicates that compounds similar to 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibit significant antitumor activity. For instance, studies have shown that related thieno[2,3-d]pyrimidines act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in nucleotide synthesis and cellular proliferation.

  • In vitro Studies : Compounds in this class have demonstrated IC50 values ranging from 10510^{-5} to 10610^{-6} M against various human tumor cell lines . The presence of an ethyl group at the C6 position enhances the potency compared to methyl analogs.
  • Molecular Mechanism : Molecular modeling suggests that the ethyl group increases hydrophobic interactions with Val115 in human DHFR, leading to improved inhibitory activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Recent studies highlight its effectiveness against various pathogens:

  • In vitro Efficacy : The compound exhibits low minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae .
  • In vivo Studies : In animal models infected with Plasmodium berghei, administration of similar thienopyrimidine derivatives resulted in a significant reduction in parasitemia . For example, a related compound showed a decrease in parasitemia by 34% at a dosage of 50 mg/kg over four days.

Case Studies

  • Case Study on Antitumor Activity : A study involving a series of thienopyrimidine analogs demonstrated that compounds with modifications at the C6 position exhibited enhanced activity against human cancer cell lines. One derivative showed an IC50 value of 0.56 µM against human DHFR while being significantly more potent than pemetrexed .
  • Case Study on Antimicrobial Activity : A derivative was tested for its ability to inhibit Plasmodium falciparum during both asexual and sexual stages. It exhibited EC50 values between 0.06 and 0.12 µM, indicating strong antiplasmodial activity without cytotoxic effects on mammalian cell lines .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity and physicochemical properties of tetrahydrothieno[2,3-c]pyridine derivatives are highly dependent on substituent variations. Key comparisons include:

Compound Name Position 6 Substituent Position 2 Amide Substituent Molecular Weight Key Structural Feature(s) Reference
Target Compound Ethyl 2-(methylthio)benzamido Not Reported Hydrochloride salt; methylthio group -
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Benzyl 3,4-dimethoxybenzamido Not Reported Dimethoxy groups; benzyl at position 6
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Benzyl Thiophene-2-carboxamido 463.0 Thiophene ring; benzyl substitution
Methyl 6-benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Benzyl Propionamido 394.9 Shorter alkyl chain (propionamido)

Key Observations :

  • Position 2 Amide : The 2-(methylthio)benzamido group in the target compound introduces sulfur-based lipophilicity, contrasting with electron-rich groups (e.g., 3,4-dimethoxybenzamido in ) or heterocyclic substituents (e.g., thiophene-2-carboxamido in ).

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